Synthetic Yield Advantage: 48% Yield in Disilacyclobutane Formation vs. 5% for Diphenylvinylchlorosilane
In a direct head-to-head comparison of low-temperature t-butyllithium reactions, phenylmethylvinylchlorosilane (CAS 17306-05-7) produced a 48% yield of 1,3-diphenyl-1,3-dimethyl-2,4-dineopentyl-1,3-disilacyclobutane isomers in hexane solvent [1]. Under identical reaction conditions, the diphenyl analog (diphenylvinylchlorosilane) yielded only 5% of the corresponding 1,1,3,3-tetraphenyl disilacyclobutane. The 43 percentage-point yield differential is attributed to reduced steric congestion at the silicon center in phenylmethylvinylchlorosilane, which permits silaethene intermediate dimerization rather than polymerization pathways that dominate with the more hindered diphenyl analog.
| Evidence Dimension | Synthetic yield in disilacyclobutane formation |
|---|---|
| Target Compound Data | 48% yield of 1,3-diphenyl-1,3-dimethyl-2,4-dineopentyl-1,3-disilacyclobutanes (isomer mixture) |
| Comparator Or Baseline | Diphenylvinylchlorosilane: 5% yield of 1,1,3,3-tetraphenyl disilacyclobutane |
| Quantified Difference | +43 percentage points (9.6× higher yield) |
| Conditions | Reaction with t-butyllithium at low temperature in hexane solvent |
Why This Matters
Procurement of phenylmethylvinylchlorosilane enables synthetic routes to sterically defined disilacyclobutanes that are inaccessible or economically non-viable with more hindered phenyl-rich chlorosilane analogs.
- [1] Jones, P. R., et al. (2001). The synthesis and stereochemical characterization of the five isomeric 1,3-diphenyl-1,3-dimethyl-2,4-dineopentyl-1,3-disilacyclobutanes. Journal of Organometallic Chemistry. Reaction of t-butyllithium with phenylmethylvinylchlorosilane gave 48% yield of the five isomers. View Source
